2,5-Dichloro-3,4-difluoroaniline
Overview
Description
2,5-Dichloro-3,4-difluoroaniline is an organic compound with the molecular formula C6H3Cl2F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,4-difluoroaniline typically involves multiple steps, including halogenation and reduction reactions. One common method involves the nitration of a precursor compound, followed by reduction, diazotization, and subsequent halogenation . For example, starting with 2,4,5-trichloronitrobenzene, a fluorinating agent is used to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated to yield 2,4-difluoroaniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and conditions required for the reactions. Safety measures are crucial due to the potential hazards associated with the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,4-difluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amino group in the compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolate anions, which can selectively replace fluorine atoms on the benzene ring.
Oxidation: Reagents such as nitric acid and sulfuric acid can be used for the oxidation of the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiolate anions can yield thiolated derivatives of the compound .
Scientific Research Applications
2,5-Dichloro-3,4-difluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can be degraded by microorganisms such as Pseudomonas fluorescens, which utilize specific enzymes to break down the fluorinated aromatic ring . The exact molecular targets and pathways involved in these processes are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluoroaniline: Another fluorinated aniline derivative with similar chemical properties.
3,4-Difluoroaniline: A compound with two fluorine atoms on the benzene ring, used in similar applications.
2,4-Difluoroaniline: A related compound with two fluorine atoms in different positions on the benzene ring.
Uniqueness
2,5-Dichloro-3,4-difluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement can influence the compound’s reactivity and the types of reactions it can undergo. Additionally, the presence of both chlorine and fluorine atoms can provide unique chemical properties that are not observed in compounds with only one type of halogen substitution.
Properties
IUPAC Name |
2,5-dichloro-3,4-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)4(8)6(10)5(2)9/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDIFJJPROMJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.